molecular formula C22H29N3O4S B4234663 N-butyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzenesulfonamide

N-butyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzenesulfonamide

Cat. No. B4234663
M. Wt: 431.6 g/mol
InChI Key: MJEVSYKCQNLHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is commonly referred to as BPIPES and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of BPIPES involves its interaction with various proteins and enzymes in the body. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH and bicarbonate ion concentration. BPIPES also inhibits the activity of topoisomerase II, which is involved in DNA replication and transcription. In addition, it has been shown to interact with the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
BPIPES has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. BPIPES also reduces the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, it has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

BPIPES has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has low toxicity and can be used at low concentrations. However, BPIPES has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents. In addition, it has low bioavailability and may require the use of delivery systems to improve its efficacy.

Future Directions

For the study of BPIPES include studying its potential as a therapeutic agent for other diseases and improving its bioavailability and efficacy.

Scientific Research Applications

BPIPES has been studied for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to have anticancer properties by inhibiting the growth of tumor cells and inducing apoptosis. BPIPES has also been studied for its potential as an antidiabetic agent by regulating glucose metabolism. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-butyl-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-2-3-13-23-30(27,28)21-11-9-20(10-12-21)29-18-22(26)25-16-14-24(15-17-25)19-7-5-4-6-8-19/h4-12,23H,2-3,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEVSYKCQNLHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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